B-(2-Methyl-3-quinolinyl)boronic acid
Description
Properties
Molecular Formula |
C10H10BNO2 |
|---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(2-methylquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7/h2-6,13-14H,1H3 |
InChI Key |
TWQIXLCYESNCMI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1C)(O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of B 2 Methyl 3 Quinolinyl Boronic Acid
Lewis Acidity and Coordination Chemistry of the Boron Center
B-(2-Methyl-3-quinolinyl)boronic acid, like other organoboronic acids, is characterized by the presence of a boron atom with an empty p-orbital, rendering it a Lewis acid. nih.govnih.gov The boron atom in its neutral state is sp² hybridized, adopting a trigonal planar geometry. mdpi.com This electron-deficient nature allows it to readily accept a pair of electrons from a Lewis base. nih.govlibretexts.org In aqueous solutions, boronic acids exist in a pH-dependent equilibrium between the neutral, trigonal form and an anionic, tetrahedral boronate form, which results from the coordination of a hydroxide (B78521) ion. nih.govru.nlmdpi.com The acidity, or pKa, of a boronic acid is a measure of this equilibrium. nih.gov For aryl boronic acids, pKa values typically range from 4 to 10, influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. nih.gov
The coordination chemistry of the boron center is central to its function. The transition from a trigonal planar to a tetrahedral geometry upon binding with a Lewis base is a fundamental aspect of its reactivity. mdpi.com This ability to form stable but reversible covalent complexes is key to its role in catalysis and molecular recognition. nih.govru.nl Structural and computational studies have shown that aromatic systems, such as the quinoline (B57606) ring in this compound, can contribute to the stabilization of both the neutral boronic acid and the charged boronate forms through polar-π interactions and solvation effects. nih.govru.nl
The Lewis acidic boron center of this compound readily interacts with a variety of nucleophilic species. nih.gov The most common interaction in biological or aqueous systems is with hydroxide ions, leading to the formation of the more nucleophilic tetrahedral boronate anion, R-B(OH)₃⁻. mdpi.com Beyond simple hydroxide addition, boronic acids are known to form reversible covalent bonds with other nucleophiles, particularly those containing hydroxyl or amino groups. nih.gov
A significant aspect of their chemistry is the interaction with nucleophilic residues in proteins, such as the hydroxyl group of serine or threonine and the thiol group of cysteine. mdpi.comnih.gov This interaction is the basis for the development of many boronic acid-based enzyme inhibitors. nih.gov For instance, the boronic acid moiety can form a stable complex with the N-terminal threonine hydroxyl group in the active site of the proteasome, leading to enzyme inhibition. nih.gov The donating amino group of lysine (B10760008) residues can also bind to the boronic acid scaffold. nih.gov These interactions are typically reversible, allowing for dynamic binding processes. mdpi.com
A hallmark of boronic acid reactivity is the formation of cyclic boronate esters through a reversible condensation reaction with compounds containing 1,2- or 1,3-diol functionalities. nih.govnih.gov This reaction is particularly prevalent with saccharides and polyols. researchgate.net The formation of these esters is highly dependent on pH. researchgate.net In aqueous solutions, the reaction proceeds much more rapidly and favorably at pH values near or above the pKa of the boronic acid, where the concentration of the anionic tetrahedral boronate species is higher. researchgate.net The rate of cyclic boronate ester formation from the boronate anion can be 10³ to 10⁴ times faster than from the neutral boronic acid. researchgate.net
The stability of the resulting cyclic ester is influenced by several factors, including the structure and stereochemistry of the diol and the electronic properties of the boronic acid. nih.govrsc.org Five-membered rings (from 1,2-diols) and six-membered rings (from 1,3-diols) are commonly formed. researchgate.net The formation of a boronate ester with a diol increases the Lewis acidity of the boron center, which is reflected in a decrease in the pKa of the complex compared to the free boronic acid. researchgate.net This chemistry is the foundation for using boronic acids in sensors for saccharides, as the binding event can be coupled to a detectable signal, such as a change in fluorescence. nih.gov
| Diol/Polyol | Association Constant (Keq, M-1) |
|---|---|
| Fructose | 4800 |
| Sorbitol | 930 |
| Glucose | 120 |
Mechanistic Aspects of Boronic Acid Reactions
The utility of this compound in organic synthesis stems from its participation in a variety of reaction mechanisms, primarily driven by the properties of the boronic acid functional group. Its roles can range from being a passive component in cross-coupling reactions to an active catalyst promoting transformations. rsc.orgnih.gov Mechanistic understanding is crucial for optimizing reaction conditions and expanding the scope of its applications.
Boronic acids are most famously known as key reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govnih.gov The catalytic cycle typically involves three main steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The transmetalation step is crucial and often requires a base to activate the boronic acid, forming the boronate species which is more competent for transferring its organic group to the palladium complex. nih.gov
Beyond cross-coupling, arylboronic acids can function as Lewis acid or hydrogen-bond-donor catalysts. rsc.orgnih.govrsc.org For example, in the alkylation of quinolines, arylboronic acids have been shown to play a triple catalytic role. rsc.org A proposed reaction pathway involves:
Reduction: Activation of the quinoline ring by the boronic acid's hydroxyl group via hydrogen bonding, facilitating hydride attack and reduction to a tetrahydroquinoline. rsc.org
N-Alkylation: The boronic acid then assists in the condensation of the resulting tetrahydroquinoline with an aldehyde to form an iminium intermediate, which is subsequently reduced. rsc.org
C-Alkylation: Finally, the boronic acid acts as a Lewis acid to catalyze a Friedel-Crafts type alkylation, regenerating the catalyst. rsc.org
Detailed mechanistic studies, including kinetic and computational analyses, are often employed to elucidate the precise roles of boronic acids in these complex catalytic cycles. nih.govrsc.org
The quinoline moiety attached to the boronic acid group is not merely a spectator but actively influences the compound's reactivity and the pathways of reactions in which it participates. The quinoline ring system has distinct electronic and steric properties that can modulate the behavior of the boronic acid.
Electronic Effects: The quinoline ring is an electron-deficient heteroaromatic system, which can increase the Lewis acidity of the boron center compared to a simple phenylboronic acid. The nitrogen atom's lone pair, however, can also participate in resonance, influencing the electron density of the ring. The 2-methyl group is a mild electron-donating group, which may slightly counteract the electron-withdrawing nature of the quinoline ring itself. This electronic tuning affects the pKa of the boronic acid and its reactivity in catalytic cycles, such as the rate of transmetalation in Suzuki-Miyaura couplings. chemimpex.com
Coordinating Effects: The nitrogen atom at the 1-position of the quinoline ring can act as an internal Lewis base. It may coordinate with the boron atom, particularly in the tetrahedral boronate form, or interact with other metals or reagents in a reaction mixture. This potential for intramolecular coordination can influence the conformation of the molecule and the accessibility of the boron center, thereby affecting reaction selectivity and rates. chemimpex.com
Steric Effects: The presence of the quinoline ring, particularly with the methyl group at the 2-position, introduces steric bulk around the boronic acid group. This can influence the approach of reactants and catalysts, potentially leading to enhanced regioselectivity or stereoselectivity in certain transformations.
Stability Profiles in Diverse Chemical Environments
The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. Like many boronic acids, it is susceptible to several degradation pathways.
Dehydration to Boroxines: A common and reversible process for boronic acids is spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines. scientificupdate.com This is often observed upon storage of the solid material or when heated in non-aqueous solvents. The equilibrium can typically be shifted back to the boronic acid by the addition of water.
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. Heteroaromatic boronic acids, including quinoline-based ones, can be particularly susceptible to this decomposition pathway, especially under basic conditions or at elevated temperatures. scientificupdate.com The stability of the C-B bond in 3-pyridyl boronic acid, an analogous heteroaromatic system, has been shown to be greater than that of the 2-pyridyl isomer, suggesting that the position of the boron on the heterocyclic ring is a key factor in its stability. scientificupdate.com
Oxidation: Boronic acids can undergo oxidative deboronation, where the C-B bond is cleaved to form a hydroxyl group. nih.gov This process can be initiated by various oxidants, including atmospheric oxygen, particularly in biological contexts. The stability towards oxidation can be significantly enhanced by structural modifications. For instance, the presence of certain ortho-substituents or the formation of an intramolecular coordination bond, such as with a pendant carboxyl group, has been shown to dramatically slow the rate of oxidation by imposing stereoelectronic constraints that destabilize the transition state of the rate-limiting oxidation step. nih.gov
| Degradation Pathway | Influencing Factors | Notes |
|---|---|---|
| Boroxine (B1236090) Formation | Absence of water, heat | Reversible reaction; boroxine is a trimeric anhydride. scientificupdate.com |
| Protodeboronation | pH (base-catalyzed), temperature, nature of heteroaryl ring | Results in C-B bond cleavage and replacement with C-H. scientificupdate.com |
| Oxidation | Presence of oxidants (e.g., O₂, H₂O₂), metal catalysts | Results in C-B bond cleavage and replacement with C-OH. nih.gov |
Oxidative Stability of Boronic Acids
The utility of boronic acids in various chemical transformations is often limited by their oxidative instability. nih.govresearchgate.net At physiological pH, many boronic acids and their corresponding boronate esters are susceptible to oxidation by reactive oxygen species at rates comparable to those of thiols. nih.govresearchgate.net The process of oxidative deboronation typically converts the boronic acid into an alcohol and boric acid. nih.gov
The rate-limiting step in the oxidation of a boronic acid is generally considered to be the 1,2-shift of the carbon atom from the boron to an oxygen atom. Consequently, factors that diminish the electron density on the boron atom can slow this step and enhance oxidative stability. nih.gov For instance, the introduction of a pendant carboxyl group that can act as an intramolecular ligand to the boron has been shown to increase stability by as much as 10,000-fold. nih.govresearchgate.netnih.gov This enhanced stability is attributed to stereoelectronic constraints imposed by the resulting ring structure, which diminishes the stabilization of the p-orbital on the boron atom that develops during the rate-limiting transition state of the oxidation reaction. nih.govnih.gov
Conversely, the presence of electron-withdrawing groups on the aromatic ring can decrease oxidative stability. While specific data for this compound is unavailable, general trends observed for other arylboronic acids can provide insights.
Table 1: General Factors Influencing the Oxidative Stability of Arylboronic Acids
| Factor | Effect on Oxidative Stability | Rationale |
| Electron-donating groups on the aryl ring | Increase | Increase electron density on the boron atom, destabilizing the transition state of oxidation. |
| Electron-withdrawing groups on the aryl ring | Decrease | Decrease electron density on the boron atom, stabilizing the transition state of oxidation. |
| Intramolecular coordination (e.g., with ortho-substituents containing donor atoms) | Significantly Increase | Formation of a more stable cyclic structure that hinders the approach of oxidizing agents and alters the electronic properties of the boron center. nih.gov |
| Conversion to boronic esters (e.g., pinacol (B44631) esters) | Generally Increase | Steric hindrance and altered electronic nature of the boron atom can reduce susceptibility to oxidation. |
Factors Influencing B-C Bond Integrity
The integrity of the boron-carbon (B-C) bond is crucial for the successful application of boronic acids in reactions such as the Suzuki-Miyaura cross-coupling. nih.gov A common side reaction that compromises the B-C bond is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. wikipedia.org This process is particularly relevant for heteroarylboronic acids, and its rate is highly dependent on the reaction conditions, especially the pH. nih.govwikipedia.org
For heteroaromatic boronic acids containing a basic nitrogen atom, such as in the quinoline ring of this compound, the speciation of the compound can be complex and pH-dependent. Under neutral conditions, zwitterionic species can form, which may be prone to rapid protodeboronation through a unimolecular fragmentation of the C-B bond. wikipedia.org
The propensity for protodeboronation is influenced by several factors, as summarized in the table below.
Table 2: Key Factors Affecting the Protodeboronation of Heteroarylboronic Acids
| Factor | Influence on B-C Bond Integrity | Mechanistic Insight |
| pH of the medium | High | The rate of protodeboronation is often accelerated under both acidic and basic conditions, with the specific pH profile depending on the structure of the boronic acid. nih.gov |
| Presence of a basic nitrogen atom in the heterocycle | Can decrease integrity | Formation of zwitterionic species at certain pH values can lead to rapid C-B bond cleavage. wikipedia.org |
| Electronic nature of substituents | Significant | Electron-donating groups can stabilize the B-C bond, while electron-withdrawing groups can make it more susceptible to cleavage. |
| Formation of boronic esters | Generally increases integrity | Conversion to esters like MIDA (N-methyliminodiacetic acid) boronates can suppress protodeboronation by providing a "slow release" of the active boronic acid. wikipedia.org |
For this compound, the presence of the quinoline nitrogen suggests that protodeboronation could be a significant consideration in its reactivity. The position of the nitrogen relative to the boronic acid and the presence of the methyl group would modulate the electronic environment of the B-C bond and thus its susceptibility to cleavage. Careful control of pH and potentially the use of boronic ester derivatives would likely be important for mitigating this undesired reaction pathway.
Advanced Applications in Organic Synthesis and Materials Science
Catalytic Applications in Organic Synthesis
The field of organoboron catalysis has expanded significantly, demonstrating that boronic acids can act as effective, metal-free catalysts for a variety of organic transformations. This catalytic activity generally stems from the Lewis acidic nature of the boron atom and its ability to reversibly form covalent bonds with hydroxyl groups, activating substrates toward further reaction. nih.govrsc.org
Dehydrative Amidation and Amide Bond Formation
Direct amidation, the formation of an amide from a carboxylic acid and an amine, is a cornerstone reaction in organic and medicinal chemistry. Traditionally, this process requires stoichiometric activating agents that generate significant waste. Arylboronic acids have emerged as potent catalysts for this transformation, promoting the dehydrative condensation under milder conditions. nii.ac.jp
The generally accepted mechanism involves the reaction of the boronic acid with the carboxylic acid to form a key intermediate, a mono(acyloxy)boronic acid. researchgate.net This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid. The removal of water, often achieved with molecular sieves or azeotropic distillation, drives the reaction to completion, regenerating the boronic acid catalyst. researchgate.netnih.gov The efficiency of the catalyst can be enhanced by substituents on the aryl ring; for example, ortho-iodoarylboronic acids have shown high catalytic activity. acs.orgrsc.org
While this catalytic method is well-established for a range of arylboronic acids, specific studies detailing the application of B-(2-Methyl-3-quinolinyl)boronic acid as a catalyst for dehydrative amidation are not widely documented in the scientific literature. However, its structural features as an arylboronic acid suggest it could potentially function within this catalytic paradigm.
Regioselective Activation and Transformation of Polyols
The selective functionalization of polyols, such as carbohydrates and diols, is a significant challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity. Boron-based catalysts, particularly borinic acids, have been developed to address this challenge by enabling regioselective acylation, alkylation, and glycosylation. scholaris.canih.govorganic-chemistry.org
The catalytic cycle relies on the reversible formation of a covalent borinate ester with a cis-1,2-diol or a syn-1,3-diol motif within the polyol substrate. scholaris.ca This complexation temporarily protects the involved hydroxyl groups and activates one of them for selective reaction with an electrophile. Boronic acids can also catalyze such transformations, for instance, in the regioselective glycosylation of unprotected sugar acceptors. acs.org These methods offer a powerful, metal-free alternative to traditional protection-group-heavy strategies. rsc.org Although the principle of boronic acid catalysis for polyol modification is established, specific research demonstrating this compound in this catalytic role has not been extensively reported.
Epoxide Opening Catalysis
The ring-opening of epoxides is a fundamental reaction for producing 1,2-difunctionalized compounds, which are valuable synthetic intermediates. While often performed under strong acidic or basic conditions, catalytic methods offer milder and more selective alternatives. Boron-based catalysis has been explored for this purpose. Theoretical studies suggest that a dual-catalyst system, combining a boronic acid and a pyridinic base, can significantly lower the activation energy for epoxide ring-opening. researchgate.netacs.org In this proposed mechanism, the boronic acid acts as a Lewis acid or hydrogen-bond donor, activating the epoxide oxygen and facilitating nucleophilic attack. researchgate.net
Furthermore, the related borinic acids have been successfully employed as catalysts for the regioselective ring-opening of epoxy alcohols with various nucleophiles, operating through a catalytic tethering mechanism where the catalyst interacts with both the epoxide and the nucleophile. scholaris.cascholaris.caacs.org While the catalytic potential of boronic acids in this area is recognized, the specific use of this compound as a catalyst for epoxide opening remains an area for future investigation.
Polymerization Catalysis
Boronic acids and their derivatives are integral to materials science, primarily through their incorporation into polymer chains to create "smart" materials responsive to stimuli like pH or the presence of saccharides. rsc.orgresearchgate.net The synthesis of these functional polymers often involves the polymerization of monomers that already contain a boronic acid group. rsc.org
In a different context, boronic acids have been shown to act as catalysts for certain polymerization reactions. For example, they can catalyze the room temperature vulcanization of siloxanes, offering a less toxic alternative to traditional tin-based catalysts. researchgate.net They have also been used to catalyze the formation of sugar-based polyesters. nih.gov These applications leverage the Lewis acidity and dehydration capabilities of the boronic acid moiety. While the field of boronic acid-catalyzed polymerization is developing, dedicated studies on the catalytic activity of this compound in polymerization are not currently available.
Role in Cross-Coupling Methodologies
The most prominent and well-documented application of this compound is not as a catalyst, but as a crucial reagent in carbon-carbon bond-forming reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures. youtube.com The reaction couples an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate. researchgate.netresearchgate.net Boronic acids are favored due to their stability, low toxicity, and commercial availability. youtube.com
In this context, this compound serves as the source of the 2-methyl-3-quinolinyl group. The catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) species.
Transmetalation: The organic group from the boronic acid (in this case, the 2-methyl-3-quinolinyl moiety) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
This reaction allows for the precise and efficient synthesis of complex molecules containing the quinoline (B57606) scaffold, which is a common motif in pharmaceuticals and functional materials. researchgate.net
Representative Suzuki-Miyaura Coupling
The following table details a representative Suzuki-Miyaura reaction for the synthesis of a 3-aryl-2-methylquinoline, illustrating the typical role of this compound.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Product | Yield | Reference |
| This compound | 1-bromo-4-methoxybenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-(4-methoxyphenyl)-2-methylquinoline | High | researchgate.net, researchgate.net, mdpi.com |
Petasis and Chan-Lam-Evans Reactions
Beyond Suzuki-Miyaura coupling, this compound is a versatile participant in other significant transformations, including the Petasis and Chan-Lam-Evans reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds.
The Petasis Reaction , also known as the borono-Mannich reaction, is a powerful multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone) to generate highly substituted amines. nih.govresearchgate.net This reaction is valued for its operational simplicity, tolerance of a wide range of functional groups, and ability to be performed under mild, often ambient, conditions without the need for an inert atmosphere. researchgate.net When quinolines are used as the amine component, the Petasis reaction provides a direct route to α-amino acid derivatives and other complex amine structures incorporating the quinoline scaffold. nih.gov For example, thiourea catalysts have been successfully applied in asymmetric Petasis-type reactions involving quinolines to produce N-aryl amino acid derivatives with high yields and enantioselectivity. nih.gov
The Chan-Lam-Evans Reaction (also known as the Chan-Lam coupling) is a copper-catalyzed cross-coupling process for forming carbon-heteroatom bonds. acs.orgacs.org It typically involves the reaction of an aryl boronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol, to create aryl amines and aryl ethers, respectively. acs.org A key advantage of this method over palladium-catalyzed alternatives like the Buchwald-Hartwig amination is that it can often be conducted at room temperature and is open to the air. acs.org this compound can serve as the aryl donor in this reaction, enabling the direct attachment of the 2-methylquinoline (B7769805) moiety to nitrogen or oxygen nucleophiles. The mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the final product. acs.org
Building Block for Complex Molecular Architectures
The unique structural and electronic properties of the quinoline ring system, combined with the versatile reactivity of the boronic acid functional group, make this compound a valuable building block for the synthesis of complex molecules.
Synthesis of Nitrogen Heterocycles
This compound serves as a foundational component for constructing more elaborate nitrogen-containing heterocyclic systems. Through cross-coupling reactions, the quinoline unit can be linked to other heterocyclic precursors, which can then undergo subsequent cyclization or modification reactions. The Petasis reaction, for instance, has been utilized to synthesize various heterocyclic scaffolds. nih.gov By choosing appropriate amine and carbonyl components, the reaction can yield intermediates that are primed for intramolecular cyclization, leading to fused or polycyclic nitrogen heterocycles. The development of stable boronic acid surrogates, like MIDA boronates, has broadened the accessibility and utility of difficult-to-handle heterocyclic building blocks for these synthetic endeavors. acs.org
Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The primary utility of this compound lies in its ability to facilitate the formation of new chemical bonds, which is fundamental to the assembly of complex molecular architectures. st-andrews.ac.ukresearchgate.net
Carbon-Carbon Bond Formation : The Suzuki-Miyaura reaction is the most prominent example, enabling the creation of C(sp²)-C(sp²) bonds by linking the quinoline ring to other aryl or vinyl groups. The Petasis multicomponent reaction also forms a crucial new carbon-carbon bond between the boronic acid's organic group and the carbon atom of the carbonyl component. researchgate.net Furthermore, rhodium-catalyzed reactions that activate C-C bonds in quinolinyl ketones to couple with boronic acids provide an alternative pathway for constructing new C-C linkages. mdpi.com
Carbon-Heteroatom Bond Formation : The Chan-Lam-Evans reaction is the key transformation for this purpose, using copper catalysis to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. acs.orgacs.org This allows the 2-methylquinoline core to be directly connected to amines, amides, alcohols, and phenols, providing access to a wide range of functionalized quinoline derivatives. acs.org
Multicomponent Reactions Involving Quinoline-Boronic Acid Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
The Petasis reaction is a classic MCR where boronic acids are essential components. Using a quinoline-based amine or a quinoline-boronic acid allows for the direct incorporation of this important heterocyclic scaffold into the final product. nih.gov The reaction's convergence and high functional group tolerance make it ideal for creating libraries of complex, quinoline-containing amines for applications in drug discovery and materials science. Other MCRs, such as the Ugi reaction, have also been employed with boronic acid-containing components to synthesize diverse structures like peptidomimetic β-amino boronic acids, highlighting the potential for quinoline-boronic acid scaffolds to be used in a variety of MCRs to build complex and functionally rich molecules. acs.org
Advanced Materials Science Applications
The unique combination of a quinoline framework and a boronic acid group in this compound positions it as a promising candidate for the development of advanced materials with tailored electronic, optical, and structural properties.
Boronic acids are crucial building blocks in the synthesis of advanced boron-containing materials, such as covalent organic frameworks (COFs) and functional polymers. rsc.orgrsc.orgbath.ac.uk These materials are of interest for applications in gas storage, catalysis, and separation. The boronic acid group can undergo condensation reactions with diols or other linkers to form porous, crystalline structures. rsc.org The incorporation of the quinoline moiety from this compound into such frameworks could impart desirable properties like fluorescence and specific binding capabilities. While monofunctional boronic acids can be used to modify or terminate polymer chains, the development of boronic acid-containing polymers has seen significant interest for applications ranging from sensors to therapeutic delivery systems. nih.govrsc.org
Table 1: Examples of Boronic Acid-Containing Polymers and Their Applications
| Polymer Type | Monomers | Application |
| Saccharide-responsive hydrogel | N-isopropylacrylamide and a vinylphenylboronic acid | Glucose sensing, insulin delivery |
| Boron-containing polymer brushes | Acrylamide and a boronic acid-functionalized monomer | Cell capture, enzymatic inhibition |
| Covalent Organic Framework (COF) | 1,4-benzenediboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene | Gas storage, catalysis |
This table presents representative examples of boronic acid-containing polymers and is not specific to this compound.
Quinoline derivatives are widely utilized in organic light-emitting diodes (OLEDs) due to their excellent electron-transporting and emissive properties. researchgate.netacs.orgdergipark.org.trmdpi.comrsc.org Boronic acid derivatives, on the other hand, serve as important intermediates in the synthesis of complex organic molecules used in OLEDs through cross-coupling reactions. nbinno.com Therefore, this compound could be a valuable precursor for creating novel quinoline-based emitters or host materials for OLEDs. The introduction of boron into the molecular structure of luminescent materials has been shown to shift the fluorescence color, often into the desirable blue spectral range, and improve electron transport capabilities. researchgate.netinnovations-report.com While specific studies on this compound in OLEDs are not available, the general utility of both quinolines and boronic acids in this field suggests its potential.
The self-assembly of molecules into well-defined supramolecular structures is a powerful strategy for creating functional nanomaterials. rsc.orgbath.ac.uk Boronic acids can participate in self-assembly through various intermolecular interactions, including hydrogen bonding and the formation of boroxine (B1236090) anhydrides. A study on 8-Quinolineboronic acid (8-QBA), an isomer of the title compound, revealed its ability to self-assemble into a dimer in the solid state through the formation of two intermolecular B-N bonds, reinforced by boronic anhydride formation, π-π stacking, and hydrogen bonding. nih.gov In contrast, another isomer, 5-quinolineboronic acid, assembles through hydrogen bonding between the boronic acid units without the involvement of B-N bonds. nih.gov These findings highlight how the position of the boronic acid group on the quinoline ring dictates the self-assembly mechanism. It is plausible that this compound could also exhibit unique self-assembly behavior, driven by a combination of hydrogen bonding, π-π stacking, and potential B-N interactions, making it a candidate for the bottom-up fabrication of novel supramolecular architectures. nih.gov The study of intermolecular interactions is crucial for understanding and designing crystalline structures. ias.ac.inrsc.orgmdpi.comsemanticscholar.orgnih.gov
Molecular Recognition and Sensing Applications
The boronic acid functional group is well-known for its ability to form reversible covalent bonds with compounds containing cis-diol moieties, such as sugars and glycoproteins. nih.gov This property is the foundation for its use in molecular recognition and the development of chemical and biological sensors.
Boronic acids can reversibly bind with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters. rsc.orgnih.govresearchgate.net This interaction is pH-dependent, with the binding being stronger at pH values near or above the pKa of the boronic acid. nih.gov The affinity of a boronic acid for a particular diol is influenced by factors such as the pKa of the boronic acid, the pKa of the diol, and the stereochemistry of the diol. nih.govacs.org This selective recognition of diols has led to the development of boronic acid-based fluorescent sensors for saccharides. rsc.orgbath.ac.uknih.govacs.orgmdpi.com In these sensors, the binding event is translated into a change in fluorescence intensity. While the diol-binding properties of this compound have not been specifically reported, it is expected to exhibit this characteristic reactivity.
Table 2: Representative Association Constants of Phenylboronic Acid with Various Diols
| Diol | Association Constant (K) at pH 7.4 (M⁻¹) |
| Fructose | 2300 |
| Glucose | 100 |
| Catechol | 830 |
| Alizarin (B75676) Red S | >10,000 |
Data is for phenylboronic acid and serves as a general representation of boronic acid-diol interactions. The binding affinities for this compound may differ. researchgate.net
Glycoproteins, which are proteins with attached carbohydrate chains, play critical roles in many biological processes, and their altered levels are often associated with diseases. nih.govrsc.org Boronic acid-based materials have emerged as powerful tools for the selective recognition and detection of glycoproteins. nih.govrsc.orgrsc.orgrsc.orgresearchgate.netmdpi.comresearchgate.net This is achieved through the interaction between the boronic acid and the cis-diol groups present in the carbohydrate moieties of glycoproteins. nih.gov This boronate affinity has been utilized in various sensing platforms, including chromatography, fluorescent sensors, and electrochemical biosensors. nih.govbohrium.com The quinoline component of this compound could act as a fluorophore, potentially enabling the development of fluorescent sensors for glycoproteins where the binding event modulates the fluorescence of the quinoline ring.
Table 3: Examples of Boronic Acid-Based Sensors for Glycoprotein Detection
| Sensor Type | Recognition Element | Target Glycoprotein | Detection Method |
| Fluorescent Sensor | Boronic acid-functionalized g-C₃N₄ nanosheets | Immunoglobulin G (IgG) | Fluorescence enhancement |
| Electrochemical Aptasensor | Aptamer and boronic acid-modified MOFs | Prostate-specific antigen (PSA) | Electrochemical signal |
| Fiber-Optic SPR Sensor | Phenylboronic acid self-assembled monolayer | Concanavalin A (ConA) | Surface Plasmon Resonance (SPR) |
| Molecularly Imprinted Nanoparticles | Boronate fluorescent molecularly imprinted nanoparticles | Ovalbumin (OVA) | Fluorescence quenching |
This table provides examples of different sensing strategies using boronic acids for glycoprotein detection and is not specific to this compound. rsc.orgrsc.orgresearchgate.netbohrium.com
Immobilization of Biomolecules for Sensing Platforms
The covalent interaction between boronic acids and the cis-diol groups present in many biomolecules, such as glycoproteins and ribonucleic acids, forms the basis for their use in the immobilization of these molecules onto sensing platforms. This reversible esterification reaction is a cornerstone of boronate affinity chromatography and has been widely adapted for the development of biosensors. The quinoline moiety in this compound can further influence the immobilization process through non-covalent interactions, such as π-π stacking and hydrophobic interactions, potentially enhancing the stability and orientation of the immobilized biomolecules.
While the principle of using boronic acids for biomolecule immobilization is well-established, specific studies detailing the application of this compound for creating sensing platforms are not extensively documented in publicly available research. However, the general mechanism involves the functionalization of a sensor surface (e.g., gold nanoparticles, carbon nanotubes, or polymer films) with the boronic acid. This functionalized surface can then capture target biomolecules containing cis-diols from a sample solution. The successful immobilization can be detected through various analytical techniques, including electrochemical methods, surface plasmon resonance (SPR), and quartz crystal microbalance (QCM).
The efficiency of immobilization is influenced by factors such as the pH of the medium, the pKa of the boronic acid, and the structure of the diol-containing biomolecule. The quinoline ring system in this compound is expected to lower the pKa of the boronic acid group, which could allow for efficient binding at physiological pH.
Fluorescent Sensing Systems
Boronic acid-based fluorescent sensors are designed to signal the presence of diol-containing analytes through a change in their fluorescence properties. The underlying sensing mechanism often involves photoinduced electron transfer (PET), where the interaction between the boronic acid and a nearby fluorophore is modulated by the binding of a diol.
In the case of this compound, the quinoline core can act as a fluorophore. In its unbound state, the lone pair of electrons on the nitrogen atom of the quinoline ring might quench the fluorescence through a PET process. Upon binding of a diol to the boronic acid group, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the quinoline nitrogen. This interaction can inhibit the PET process, resulting in an enhancement of the fluorescence intensity. This "turn-on" fluorescence response provides a detectable signal for the presence of the target analyte.
The photophysical properties of the quinoline ring system make this compound a potentially valuable component in the design of fluorescent sensors for saccharides, glycoproteins, and other biologically important diol-containing molecules. The specificity of these sensors can be tuned by modifying the structure of the quinoline ring and the substitution pattern on the boronic acid.
Analytical and Spectroscopic Characterization Techniques
Chromatographic Separation Methodologies
Chromatography is an essential tool for the purification and analysis of boronic acids. Due to their polarity and potential for complex formation, specific methodologies are required for effective separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of boronic acids. waters.com It offers a robust and reliable method for separating these compounds with high resolution. waters.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. The separation of B-(2-Methyl-3-quinolinyl)boronic acid would be influenced by factors such as the pH of the mobile phase, which affects the ionization state of the boronic acid group, and the organic modifier concentration.
Standard UV detection can be used for quinoline-containing compounds, but for selective and sensitive detection of boronic acids in complex mixtures, on-line post-column derivatization methods have been developed. wur.nlnih.gov One such prominent method involves the reaction with alizarin (B75676). daneshyari.com After the analyte is separated on the HPLC column, it is mixed with an alizarin solution in a post-column reaction coil. researchgate.netwur.nl This reaction forms a fluorescent complex that can be detected with high sensitivity using a fluorescence detector. wur.nlnih.gov This approach allows for the specific identification of boronic acid peaks in a chromatogram, even in the presence of other UV-active compounds. daneshyari.com
| Parameter | Condition | Reference |
|---|---|---|
| HPLC Flow Rate | 0.40 mL/min | nih.govresearchgate.netwur.nl |
| Post-Column Reagent | 75 μM alizarin and 0.1% triethylamine (B128534) in acetonitrile | nih.govresearchgate.netwur.nl |
| Reagent Flow Rate | 0.60 mL/min | nih.govresearchgate.netwur.nl |
| Reaction Coil | 3.5 m × 0.25 mm PEEK tubing | daneshyari.comresearchgate.netwur.nl |
| Reaction Temperature | 50 °C | daneshyari.comresearchgate.netwur.nl |
| Fluorescence Detection | Excitation: 469 nm, Emission: 610 nm | daneshyari.comresearchgate.netwur.nl |
Developing a reliable HPLC separation for a mixture containing this compound and other related substances requires a systematic approach. waters.comwaters.com The process typically involves screening various stationary phases and mobile phase conditions to achieve optimal resolution. waters.com Key variables in method development include the choice of the HPLC column (e.g., C18, Phenyl), the pH of the aqueous portion of the mobile phase, and the organic solvent (e.g., acetonitrile, methanol). waters.comwaters.com Testing at both high and low pH is crucial, as the retention behavior of boronic acids is highly dependent on their pKa values. waters.comwaters.com At low pH, boronic acids are generally neutral and may be well-retained on a reversed-phase column, whereas at high pH, they become anionic, which can alter their retention characteristics. waters.com
| Step | Action | Purpose | Reference |
|---|---|---|---|
| 1 | Assess Retention | Test the sample mixture at high and low pH on a standard C18 column to determine general retention behavior. | waters.comwaters.com |
| 2 | Screen Stationary Phases | Analyze the mixture on a variety of columns (e.g., C18, Phenyl, HSS T3) to evaluate differences in selectivity. | waters.comwaters.com |
| 3 | Optimize Mobile Phase | Adjust the organic solvent (acetonitrile vs. methanol) and gradient slope to improve the separation of critical pairs. | waters.comwaters.com |
| 4 | Fine-Tune and Validate | Make minor adjustments to temperature and gradient for final optimization. Validate the method for robustness and reproducibility. | waters.comwaters.com |
High-Performance Liquid Chromatography (HPLC) for Compound Separation
Mass Spectrometry for Structural Elucidation and Quantitation
Mass spectrometry (MS) is an indispensable technique for the characterization of this compound. It provides precise information about the molecular weight of the compound, which is a primary confirmation of its identity. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to elucidate its chemical structure.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) creates a powerful analytical tool for the analysis of this compound. This technique offers exceptional sensitivity and selectivity, making it ideal for quantifying trace levels of the compound or its related impurities. researchgate.netscirp.org An LC-MS/MS method allows for the separation of the target compound from a complex matrix, followed by its specific detection and quantification based on its unique mass-to-charge ratio (m/z) and fragmentation patterns. scirp.orgrsc.org This is particularly useful for reaction monitoring and for the analysis of potential genotoxic impurities in pharmaceutical ingredients. scirp.orgrsc.org
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Agilent Poroshell HPH C18 (150 × 4.6 mm, 2.7 µm) | scirp.org |
| Mobile Phase A | 0.1% Ammonia in Water | scirp.org |
| Mobile Phase B | Acetonitrile | scirp.org |
| Flow Rate | 0.25 mL/min | scirp.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | scirp.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | scirp.org |
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The technique must be capable of converting the neutral molecule into a gas-phase ion with minimal degradation.
Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar, thermally labile molecules and is the most common method used in LC-MS. uky.eduuvic.caemory.edu For a compound like this compound, ESI would typically produce protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. scirp.org Its ability to generate ions directly from a liquid stream makes it seamlessly compatible with HPLC. uvic.ca
Chemical Ionization (CI): CI is another soft ionization technique that involves ionizing a reagent gas (like methane (B114726) or ammonia), which then transfers a proton to the analyte molecule. uky.eduuvic.ca This process results in less fragmentation compared to Electron Ionization, often yielding a clear molecular ion peak ([MH]⁺), which is useful for confirming the molecular weight. uvic.ca
Electron Ionization (EI): EI is a classic, high-energy ionization method that involves bombarding the sample with a beam of electrons. uky.eduemory.edu This typically causes extensive fragmentation, creating a unique mass spectrum that serves as a "fingerprint" for the compound and is valuable for structural elucidation. While traditionally used for volatile compounds in conjunction with Gas Chromatography (GC), a direct-EI interface has been developed for nano-liquid chromatography, allowing for the analysis of polar compounds like boronic acids without the need for derivatization. nih.gov
| Technique | Principle | Typical Ions Formed | Key Advantages | Reference |
|---|---|---|---|---|
| Electrospray Ionization (ESI) | Ions are generated from an analyte in solution by creating an aerosol and desolvating the charged droplets. | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | Soft ionization, ideal for polar and large molecules, easily coupled with LC. | uvic.caemory.edu |
| Chemical Ionization (CI) | Analyte molecules are ionized through reaction with ions of a reagent gas. | [MH]⁺ | Soft ionization, provides clear molecular weight information with less fragmentation than EI. | uky.eduuvic.ca |
| Electron Ionization (EI) | Gas-phase analyte is bombarded with high-energy electrons, causing ionization and fragmentation. | M⁺˙ (molecular ion), extensive fragment ions | Produces detailed, reproducible fragmentation patterns for structural elucidation. | uky.eduemory.edunih.gov |
Challenges in Boronic Acid Mass Spectrometry
The analysis of boronic acids, including this compound, by mass spectrometry (MS) presents unique challenges. A primary difficulty is the propensity of free boronic acids to undergo thermally induced dehydration. nih.govacs.org This process can lead to the formation of cyclic anhydrides known as boroxines, which are trimers of the parent boronic acid. nih.govacs.org The formation of these dehydration/trimerization products complicates mass spectra, as it generates ions at higher mass-to-charge ratios than the expected molecular ion, potentially leading to misinterpretation of the compound's identity or purity. nih.govacs.orgnih.gov
These dehydration reactions can interfere with accurate data analysis, often requiring additional, sometimes laborious, steps to characterize the cyclization products. nih.govacs.org To mitigate these issues, derivatization of the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester, is a common strategy prior to MS analysis. nih.gov However, recent advancements in analytical techniques, such as ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS), have shown promise in analyzing a broad range of boronic acids without prior derivatization by optimizing instrument parameters to reduce the formation of boroxines and other adducts. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the connectivity and environment of its atoms.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation
One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this specific compound, distinct signals would be expected for the methyl group protons, the aromatic protons on the quinoline (B57606) ring system, and the hydroxyl protons of the boronic acid group. The integration of these signals corresponds to the number of protons in each group, while their splitting patterns (e.g., singlets, doublets, triplets) reveal adjacent proton-proton couplings. mdpi.comlookchem.com
The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom in the molecule. lookchem.com The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment. For this compound, characteristic shifts would be observed for the methyl carbon, the sp² carbons of the quinoline ring, and notably, the carbon atom directly bonded to the boron atom, which often exhibits broadening due to quadrupolar relaxation of the adjacent boron nucleus. lookchem.comresearchgate.net
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Quinoline Aromatic Protons | 7.0 - 9.5 | 120 - 150 |
| Methyl (CH₃) Protons/Carbon | ~2.4 | ~22 |
| Boronic Acid (B-OH) Protons | Variable, broad (4.0 - 8.0) | N/A |
| Boron-bound Carbon (C-B) | N/A | Variable, often broad (125-140) |
Boron-¹¹ (¹¹B) NMR for Boron Environment and pKa Studies
¹¹B NMR spectroscopy is a powerful technique specifically for probing the environment of the boron atom. researchgate.net The chemical shift in an ¹¹B NMR spectrum is highly sensitive to the coordination number and geometry of the boron center. sdsu.edumdpi.com For this compound in its free acid form, the boron atom is trigonal planar (sp² hybridized), which typically results in a broad signal in the downfield region of the spectrum, often around 28-33 ppm. sdsu.edumdpi.com Upon coordination with a Lewis base or under basic conditions where the boronate anion is formed, the boron atom becomes tetrahedral (sp³ hybridized), causing a significant upfield shift in the ¹¹B NMR spectrum to approximately 3-9 ppm. mdpi.com
This sensitivity of the ¹¹B chemical shift to the boron's hybridization makes it an excellent tool for pKa determination. nsf.govnih.gov By acquiring ¹¹B NMR spectra over a range of pH values, one can monitor the equilibrium between the sp²-hybridized boronic acid and the sp³-hybridized boronate anion. The pH at which the concentrations of these two species are equal corresponds to the pKa of the boronic acid. researchgate.netnsf.gov
X-ray Crystallography for Solid-State Structure Determination
Furthermore, this method reveals crucial details about intermolecular interactions that govern the crystal packing. acs.orgacs.org In the case of arylboronic acids, extensive hydrogen bonding is common, typically involving the hydroxyl groups of the boronic acid moiety. nih.govacs.org These interactions can lead to the formation of dimers or more complex supramolecular assemblies in the solid state. acs.orgacs.org This information is vital for understanding the physical properties of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
UV-Vis spectroscopy is used to investigate the electronic properties of this compound. The quinoline ring system is a chromophore that absorbs light in the ultraviolet region. The absorption of UV light corresponds to the promotion of electrons from lower energy molecular orbitals (e.g., π orbitals) to higher energy orbitals (e.g., π* orbitals).
The resulting spectrum, a plot of absorbance versus wavelength, would show characteristic absorption maxima (λmax) for the π-π* transitions within the conjugated quinoline system. The position and intensity of these bands provide insight into the extent of conjugation and the electronic nature of the molecule. The presence of the methyl and boronic acid substituents on the quinoline ring will influence the energy of these electronic transitions, causing shifts in the absorption maxima compared to the unsubstituted quinoline parent molecule.
Table 2: Illustrative UV-Vis Spectroscopic Data
| Transition Type | Typical λmax Range (nm) | Solvent |
|---|---|---|
| π → π* | 250 - 350 | Ethanol or Methanol |
Computational and Theoretical Chemical Studies
Molecular Modeling for Mechanistic Understanding
Molecular modeling has become an indispensable tool for elucidating the intricate details of chemical reactions. By simulating molecular interactions and transformations, researchers can gain a dynamic and three-dimensional perspective on reaction pathways that are often difficult to observe experimentally.
Computational simulations are frequently employed to map out the potential energy surfaces of reactions involving boronic acids. A prominent example is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgwikipedia.org The mechanism of this reaction, which this compound would undergo, is generally understood to involve a catalytic cycle with a palladium complex. wikipedia.org
The key steps in the Suzuki-Miyaura coupling mechanism are:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide to a Pd(0) complex, forming a Pd(II) species. libretexts.org
Transmetalation: This is often the rate-determining step. nih.gov The organoboron compound (e.g., this compound) transfers its organic group to the palladium center. This step typically requires activation by a base. libretexts.orgnih.gov
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium complex, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org
Density Functional Theory (DFT) is a common computational method used to model these steps, providing insights into the structures of intermediates and the energies of transition states. nih.gov Such simulations can help rationalize the observed reactivity and guide the optimization of reaction conditions. For instance, computational studies can explore the role of different ligands on the palladium catalyst, influencing the efficiency of the reaction.
Beyond mechanistic elucidation, computational modeling can be a predictive tool for reaction outcomes. By calculating the energy barriers associated with different reaction pathways, it is possible to predict the selectivity of a reaction. For complex molecules like this compound, which may have multiple reactive sites, understanding the factors that govern regioselectivity is crucial.
Computational screening of reaction conditions, such as different catalysts, ligands, and solvents, can help identify the optimal parameters to maximize the yield of the desired product. nih.gov For example, in a Suzuki-Miyaura coupling involving a heteroaryl substrate, the choice of the palladium precatalyst and ligand can be computationally evaluated to predict which combination will lead to the highest turnover number and yield. nih.gov While experimental validation is always necessary, these in silico experiments can significantly narrow down the experimental matrix, saving time and resources.
Thermodynamic and Kinetic Studies via Computational Methods
Computational chemistry also provides a framework for quantifying the thermodynamic and kinetic aspects of chemical processes, offering a deeper understanding of reaction feasibility and rates.
High-level quantum chemical methods can be used to calculate various thermodynamic properties of molecules like this compound. These properties include the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). nih.gov Methods such as the Gaussian-n (Gn) theories (e.g., G2, G3, G4) are known for their accuracy in predicting thermochemical data. nih.gov
Table 1: Example of Calculated Thermodynamic Properties for a Model Boronic Acid
| Property | Calculated Value (kcal/mol) | Method |
|---|---|---|
| Enthalpy of Formation (ΔHf°₂₉₈) | -153.1 | G3 |
| Entropy (S°₂₉₈) | 75.2 cal/mol·K | B3LYP/6-31G(d) |
Note: The data presented here are for a generic boronic acid (H-B(OH)₂) for illustrative purposes. Similar calculations can be performed for this compound.
Transition state theory is the theoretical foundation for modeling reaction kinetics. By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, the activation energy (Ea) of a reaction can be determined. ekb.eg This activation energy is a key parameter in the Arrhenius equation, which relates the rate constant of a reaction to temperature.
Computational modeling allows for the identification of the rate-limiting step in a multi-step reaction, which is the step with the highest activation energy barrier. nih.gov As mentioned earlier, in the Suzuki-Miyaura reaction, the transmetalation step is often found to be rate-limiting. nih.gov Computational studies can quantify the activation barrier for this step, providing a kinetic profile of the reaction. For example, DFT calculations on the Suzuki-Miyaura coupling of phenylboronic acid with bromobenzene have shown the activation energy for transmetalation to be around 36.8 kcal/mol. nih.gov
Table 2: Example of Calculated Kinetic Parameters for a Model Suzuki-Miyaura Reaction
| Reaction Step | Activation Energy (Ea) (kcal/mol) |
|---|---|
| Oxidative Addition | 2.6 |
| Transmetalation | 36.8 |
Note: This data is for the reaction of bromobenzene and phenylboronic acid and serves as an illustrative example. nih.gov The specific values for a reaction involving this compound would require dedicated calculations.
Advanced Computational Techniques for Boron Chemistry
The unique electronic nature of boron, with its vacant p-orbital, often requires sophisticated computational methods for accurate description. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. lodz.plresearchgate.net Functionals like B3LYP are commonly employed for geometry optimizations and energy calculations of boronic acids. lodz.plnih.gov
For studying excited states and photochemical properties, time-dependent DFT (TD-DFT) is a suitable approach. lodz.pl In cases where electron correlation effects are particularly strong, more advanced multireference methods like the multiconfigurational self-consistent field (MCSCF) may be necessary to obtain reliable results, especially for processes involving the B1s core electrons. aip.org
Furthermore, the interaction of boronic acids with their environment, such as solvent molecules or biological receptors, can be modeled using hybrid quantum mechanics/molecular mechanics (QM/MM) methods. nih.gov In a QM/MM simulation, the chemically active region (e.g., the boronic acid and the reacting partner) is treated with a high-level quantum mechanical method, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. This approach allows for the study of complex systems that would be computationally prohibitive to treat entirely with quantum mechanics. nih.gov The continued development of these advanced computational techniques will undoubtedly lead to a more comprehensive understanding of the chemistry of this compound and other organoboron compounds. researchgate.net
Development of Novel Synthetic Strategies for Quinoline-Boronic Acids
The synthesis of quinoline-boronic acids remains a critical area of research. Current efforts are directed towards creating methodologies that are not only efficient but also environmentally benign and capable of producing a wide array of precisely substituted derivatives.
The development of green and sustainable synthetic routes is a paramount goal in modern chemistry. For quinoline (B57606) synthesis, this involves moving away from harsh reagents and multi-step procedures toward more eco-friendly alternatives. nih.gov Research is increasingly focused on metal-free reaction protocols, the use of ionic liquids, simple acid or base catalysts, and even catalyst-free reactions to improve the atom economy and reduce waste. nih.gov Methodologies such as multicomponent reactions (MCRs) are particularly promising as they construct complex molecules like quinolines in a single step from multiple starting materials, maximizing atom efficiency. rsc.org One-pot procedures that use readily available starting materials, such as the synthesis of substituted quinolines from o-nitrotoluenes and olefins, represent a highly atom-economical pathway that avoids transition metal catalysis. rsc.org The use of water as a solvent in quinoline synthesis is another key aspect of green chemistry being explored, as it is a benign and environmentally friendly medium. doi.org These sustainable approaches are being adapted for the synthesis of quinoline-boronic acids, aiming to make their production more efficient and environmentally responsible.
| Synthetic Strategy | Key Features | Sustainability Aspect |
| Metal-Free Catalysis | Avoids transition metal contaminants. | Reduces toxic metal waste. nih.gov |
| Multicomponent Reactions (MCRs) | Combines multiple reactants in a single step. | High atom economy, reduces intermediate separation steps. rsc.org |
| One-Pot Synthesis from Nitroaromatics | Uses simple, available starting materials. | Atom-economical, avoids transition metals. rsc.org |
| Aqueous Media Synthesis | Utilizes water as a solvent. | Environmentally benign, safe, and cost-effective. doi.org |
The ability to precisely install various functional groups onto the quinoline-boronic acid scaffold is crucial for tuning its chemical and physical properties for specific applications. Research is focused on developing synthetic methods that allow for the controlled synthesis of diverse polysubstituted quinolines. organic-chemistry.org The synthesis of quinoline derivatives with specific substituents at positions 2, 3, and 4 has been shown to be critical for their biological activities. nih.gov
Strategies for achieving this precision include the modification of conventional synthesis methods, such as the Skraup-Doebner-von Miller reaction, using o-aminophenyl boronic acid derivatives to introduce the boronic acid moiety at a specific position. researchgate.net The development of robust synthetic routes to access key intermediates, such as α- and β-aminoboronic acids, is also essential for building more complex peptidyl boronic acids. nih.gov Furthermore, diversity-oriented synthesis approaches are being developed to create large libraries of peptide-boronic acids from versatile building blocks, facilitating the discovery of new bioactive compounds. rsc.org These advanced synthetic strategies are enabling the creation of a vast array of quinoline-boronic acid derivatives with tailored functionalities.
| Synthetic Approach | Target | Significance |
| Modified Skraup-Doebner-von Miller | Substituted Quinolines | Utilizes boronic acid derivatives as precursors for precise substitution. researchgate.net |
| Matteson Asymmetric Homologation | Peptidyl Boronates | Enables stereoselective synthesis of chiral α-aminoboronic acids. nih.gov |
| Diversity-Oriented Synthesis | Peptide-Boronic Acid Libraries | Facilitates rapid generation of diverse compounds for screening. rsc.org |
| C-H Functionalization | Polysubstituted Quinolines | Allows for direct installation of functional groups on the quinoline core. organic-chemistry.orgorganic-chemistry.org |
Expansion of Catalytic Utility
Boronic acids are recognized for their utility as catalysts in a wide range of organic reactions, primarily due to the Lewis acidic nature of the boron atom. researchgate.netacs.org Research is actively exploring new catalytic systems based on quinoline-boronic acids to drive novel and more efficient chemical transformations.
Arylboronic acids have demonstrated a unique triple role as catalysts in one-pot tandem reactions, for instance, in the reduction of quinolines, followed by reductive N-alkylation and subsequent C-alkylation. rsc.orgrsc.org This multifaceted catalytic activity stems from the ability of the boronic acid to act as both a Lewis acid and a hydrogen-bond donor. rsc.orgrsc.org This dual activation mode is a key area of investigation for developing new catalytic processes. rsc.org The broad utility of organoboron acids as stable, organic-soluble Lewis acids is being harnessed for various transformations, including dehydration, acylation, and cycloaddition reactions. researchgate.netacs.org The development of novel boronic acid catalysts is expected to provide milder and more efficient alternatives to traditional acid catalysts for a wide array of chemical reactions. researchgate.net
The synthesis of single-enantiomer chiral compounds is of utmost importance, particularly in the pharmaceutical industry. Chiral quinoline-boronic acids are emerging as powerful catalysts for enantioselective reactions. By incorporating the boronic acid functionality into a chiral scaffold, such as BINOL, highly effective asymmetric catalysts can be created. acs.org For example, 3-borono-BINOL has been successfully used as a chiral boronic acid catalyst in highly enantioselective aza-Michael additions. acs.org
The development of chiral ligands containing quinoline motifs is a significant area of research for asymmetric synthesis. researchgate.net These ligands, when complexed with metals or used as organocatalysts, can induce high levels of stereocontrol in a variety of reactions. Chiral biphenols have also been shown to catalyze the enantioselective addition of boronates to ortho-quinone methides, yielding chiral phenols with high enantiomeric ratios. nih.gov The exploration of new chiral quinoline-boronic acid structures is a promising avenue for discovering novel and highly selective asymmetric transformations. researchgate.net
| Catalytic System | Reaction Type | Key Feature |
| Arylboronic Acid | Tandem Alkylation of Quinolines | Acts as a triple-role catalyst (Lewis acid and H-bond donor). rsc.orgrsc.org |
| 3-borono-BINOL | Aza-Michael Addition | Chiral boronic acid enables high enantioselectivity. acs.org |
| Chiral Biphenols | Boronate Addition to o-Quinone Methides | Catalyzes asymmetric addition to produce chiral phenols. nih.gov |
| Chiral Boron Lewis Acid | Pictet-Spengler-type reaction | Asymmetric synthesis of nitrogen-containing heterocycles. researchgate.net |
Integration into Advanced Functional Materials
The unique electronic and structural properties of quinoline-boronic acids make them attractive building blocks for the creation of advanced functional materials. wiley.com The ability of the boronic acid group to form reversible covalent bonds, particularly with diols, is a key feature being exploited in materials science. This dynamic nature allows for the development of materials that can respond to specific stimuli, such as changes in pH or the presence of saccharides.
Research in this area focuses on incorporating quinoline-boronic acid moieties into polymers, nanoparticles, and surfaces to create materials for a variety of applications. diva-portal.org These include sensors for biological analytes, drug delivery systems, and materials for cell imaging and transportation. The interplay between the sp2 and sp3 hybridization of the boron atom at physiological pH is a critical aspect that enables these biomedical applications. diva-portal.org The combination of the quinoline core, which can possess useful photophysical or biological properties, with the versatile boronic acid group opens up possibilities for designing novel, dynamic, and intelligent materials for future diagnostic and therapeutic applications. diva-portal.org
An exploration of the evolving research landscape surrounding this compound reveals significant potential in advanced materials science, analytical chemistry, and computational drug design. Future developments are centered on harnessing its unique chemical properties for sophisticated applications, ranging from intelligent materials to high-precision analytical methodologies and predictive modeling.
Q & A
Q. Advanced
- Synthesis : Introduce boronic acid into tubulin-targeting scaffolds (e.g., combretastatin analogs) via Suzuki-Miyaura coupling .
- Testing : Screen against cancer cell panels (e.g., NCI-60) and assess tubulin polymerization inhibition (IC values < 25 μM indicate potency) .
- Mechanistic studies : Flow cytometry for apoptosis detection (e.g., Annexin V staining) .
How can photoresponsive control over diol binding be achieved with modified boronic acids?
Advanced
Azobenzene-boronic acid conjugates enable light-dependent binding. Irradiation with visible light (e.g., 450 nm) triggers E→Z isomerization, increasing diol affinity by >20-fold. Red light (620 nm) reverses the process, enabling dynamic control in hydrogels or drug delivery systems .
What challenges arise in mass spectrometric analysis of this compound, and how can they be addressed?
Intermediate
Dehydration and boroxine trimerization complicate MS analysis. Solutions include:
- Derivatization with diols (e.g., mannitol) to stabilize the boronic ester.
- Using MALDI matrices with low laser energy to minimize decomposition .
How does the quinolinyl substituent influence the reactivity of boronic acid in cross-coupling reactions?
Advanced
The quinoline nitrogen directs regioselective C–C bond activation in rhodium-catalyzed reactions. Electron-withdrawing substituents (e.g., -NO) enhance catalytic efficiency, while alkyl ketones require Rh(PPh)Cl instead of [Rh(CH)Cl] .
What are the implications of boronic acid-diol binding kinetics for designing real-time glucose sensors?
Advanced
Rapid equilibrium (seconds) is critical for real-time monitoring. Optimize sensor response by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
